molecular formula C12H16O2S B14061315 1-(4-Ethoxy-2-(methylthio)phenyl)propan-1-one

1-(4-Ethoxy-2-(methylthio)phenyl)propan-1-one

Cat. No.: B14061315
M. Wt: 224.32 g/mol
InChI Key: KGYVEZYQGIPZDO-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H16O2S It is characterized by the presence of an ethoxy group and a methylthio group attached to a phenyl ring, along with a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxy-2-(methylthio)phenyl)propan-1-one typically involves the reaction of 4-ethoxy-2-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone moiety. Common reagents used in this synthesis include Grignard reagents or organolithium compounds, which facilitate the formation of the carbon-carbon bond under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxy-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

1-(4-Ethoxy-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Ethoxy-2-(methylthio)phenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethoxy and methylthio groups can influence the compound’s binding affinity and specificity, affecting its activity in biological systems. Pathways involved may include oxidative stress response or signal transduction .

Comparison with Similar Compounds

  • 2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one
  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone

Comparison: 1-(4-Ethoxy-2-(methylthio)phenyl)propan-1-one is unique due to the presence of both ethoxy and methylthio groups, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specific research and industrial purposes .

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

1-(4-ethoxy-2-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C12H16O2S/c1-4-11(13)10-7-6-9(14-5-2)8-12(10)15-3/h6-8H,4-5H2,1-3H3

InChI Key

KGYVEZYQGIPZDO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)OCC)SC

Origin of Product

United States

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